molecular formula C16H21NO3 B15016497 ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 17826-15-2

ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15016497
CAS No.: 17826-15-2
M. Wt: 275.34 g/mol
InChI Key: RUIUGRJNBYYBLQ-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 17826-15-2) is a synthetically produced, substituted indole derivative with a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is characterized by a butyl group at the N1 position, a hydroxyl group at C5, a methyl group at C2, and an ethyl ester at C3, a structure that makes it a critical scaffold in medicinal chemistry due to its similarity to biologically active molecules like tryptophan and serotonin . A primary route for its synthesis involves the Fischer indole synthesis, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, and refluxing in methanol to form the indole ring in good yield . In scientific research, this compound is of significant interest for its potential biological activities, particularly in oncology. It serves as a key intermediate in the synthesis of novel compounds for investigating cytotoxic effects . Studies on structurally similar 5-hydroxyindole-3-carboxylic acid esters have demonstrated potent cytotoxicity against breast cancer cell lines such as MCF-7, with some derivatives showing half-maximal effective concentration (IC50) values below 10 µM, while exhibiting no significant cytotoxicity on normal human dermal fibroblast cells, indicating a selective effect . The mechanism of action for this class of compounds involves interaction with specific molecular targets and pathways; research suggests they may inhibit cancer cell proliferation by inducing apoptosis and acting as survivin inhibitors, which prevents the inhibition of caspase-3 and -7 and allows for the programmed death of malignant cells . The presence of the 5-hydroxy group is crucial for enhancing bioactivity, while the butyl substituent at N1 increases lipophilicity, which can improve membrane permeability and bioavailability . This product is intended for research purposes only and is not for human or veterinary use .

Properties

CAS No.

17826-15-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 1-butyl-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-4-6-9-17-11(3)15(16(19)20-5-2)13-10-12(18)7-8-14(13)17/h7-8,10,18H,4-6,9H2,1-3H3

InChI Key

RUIUGRJNBYYBLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to form the indole ring . The reaction is carried out under reflux in methanol, yielding the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors, modulating their activity and influencing various biological processes. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations at the N1 Position

The N1 substituent significantly impacts steric bulk and lipophilicity. For instance:

Table 1: Substituent Effects at N1
Compound N1 Substituent Molecular Formula Key Features
Target compound Butyl C₁₆H₂₁NO₃ Moderate lipophilicity, flexibility
Ethyl 1-benzyl analog Benzyl C₁₉H₁₉NO₃ Increased aromaticity, steric bulk
Ethyl 1-butyl-5,6,7-trichloro analog Butyl + Cl₃ C₁₆H₁₇Cl₃NO₃ Enhanced electronegativity, halogen interactions

Modifications at the Ester Group (C3)

The ester group influences metabolic stability and solubility:

  • Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate (CAS 1704066-55-6) introduces a bromine atom at C6 and a hydroxypropyl chain at C2, enhancing hydrophilicity and enabling covalent bonding strategies .
Table 2: Ester and C3 Substituent Comparisons
Compound C3 Substituent Additional Modifications Molecular Weight
Target compound Ethyl ester None 275.34 g/mol
Methyl ester analog Methyl ester 2-Ethyl, 1-benzyl 313.36 g/mol
Bromo-hydroxypropyl analog Ethyl ester + Br 6-Bromo, 2-(3-hydroxypropyl) 446.34 g/mol

Biological Activity

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including cytotoxic effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole core with a butyl group, hydroxyl group at the 5-position, and a carboxylate group, which contribute to its biological properties. Its molecular formula is C15H19NO3C_{15}H_{19}NO_3 with a molecular weight of approximately 263.32 g/mol .

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound can inhibit cell proliferation through mechanisms involving apoptosis and the inhibition of specific signaling pathways .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)4.7Induces apoptosis
HeLa (Cervical)6.2Inhibits cell cycle progression
A549 (Lung)5.0Promotes caspase activation

Structure-Activity Relationships (SAR)

The presence of the hydroxyl group at the 5-position is crucial for enhancing the bioactivity of this compound compared to other derivatives lacking this modification. The butyl group increases lipophilicity, potentially improving membrane permeability and bioavailability .

Comparative Analysis Table

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateC13H15NO3Lacks butyl groupSimpler structure; less hydrophobic
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylateC17H19NO3Benzyl substitutionMore lipophilic; different interactions
This compoundC15H19NO3Butyl groupEnhanced lipophilicity and permeability

The mechanism by which this compound exerts its effects involves interaction with various biological targets, including enzymes and receptors implicated in cancer progression. Studies have shown that this compound can modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Breast Cancer Study : A study on MCF-7 cells indicated that this compound significantly reduced cell viability with an IC50 value of 4.7 µM, demonstrating its potential as a therapeutic agent for breast cancer .
  • Lung Cancer Study : In A549 lung cancer cells, the compound exhibited an IC50 value of 5.0 µM, promoting apoptosis through caspase activation .

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

Potential Applications :

  • Anticancer Agent : Continued investigation into its efficacy against various cancers.
  • Neurodegenerative Diseases : Exploration of its role in modulating neuroprotective pathways.
  • Anti-inflammatory Properties : Further studies on its anti-inflammatory potential could broaden its therapeutic applications.

Q & A

What are the established synthetic routes for ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and what key reaction conditions influence yield?

Level : Basic
Answer :
Synthesis typically involves multi-step functionalization of indole cores. A common approach includes:

  • Indole NH protection : Use of di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a base to protect the indole NH group, critical for regioselective substitution .
  • Esterification : Ethyl ester introduction via nucleophilic acyl substitution, often employing ethyl chloroformate or ethanol under acid catalysis.
  • Alkylation : Butyl groups are added using alkyl halides (e.g., 1-bromobutane) in polar aprotic solvents (DMF, DMSO) with bases like NaH or K₂CO₃ to drive the reaction .
    Key factors : Temperature control (reflux vs. room temperature), stoichiometric ratios of protecting agents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) significantly impact yields (typically 40–70%).

How can conflicting biological activity data for this compound be resolved across studies?

Level : Advanced
Answer : Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., bromo vs. methoxy groups) drastically alter bioactivity. For example, bromo-substituted indoles show enhanced antiviral activity compared to methoxy derivatives .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., reverse transcriptase vs. kinases) affect results. Validate activity using orthogonal assays (e.g., SPR for binding affinity, in vitro enzymatic assays) .
  • Purity : HPLC-UV/HRMS validation (>95% purity) is essential, as trace impurities (e.g., unreacted alkylating agents) can confound results .

What computational methods are suitable for predicting the electronic and spectral properties of this compound?

Level : Advanced
Answer :

  • DFT studies : B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. CAM-B3LYP or M06-2X functionals improve accuracy for excited-state properties (e.g., UV-Vis spectra) .
  • Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions (e.g., ethanol, DMSO) and predict NMR/IR shifts .
  • Hydrogen bonding : AIM (Atoms in Molecules) analysis quantifies intermolecular interactions critical for crystal packing and solubility .

What analytical techniques are recommended for structural elucidation and purity assessment?

Level : Basic
Answer :

  • X-ray crystallography : Resolves substituent positioning (e.g., butyl vs. methyl orientation) and hydrogen-bonding networks. Requires high-quality single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents:
    • δ 1.2–1.5 ppm (triplet, ethyl ester -CH₂CH₃).
    • δ 4.1–4.3 ppm (quartet, ester -OCH₂).
    • Aromatic protons (δ 6.8–7.5 ppm) confirm indole core substitution patterns .
  • HPLC-UV/HRMS : Ensures purity (>95%) and validates molecular weight (e.g., m/z calculated for C₁₇H₂₁NO₃: 287.15) .

How does the hydroxy group at position 5 influence the compound’s reactivity and biological interactions?

Level : Advanced
Answer :

  • Acidity : The 5-hydroxy group (pKa ~10) can deprotonate under basic conditions, enabling chelation with metal ions (e.g., Fe³⁺, Cu²⁺) or participation in hydrogen bonds with biological targets (e.g., enzyme active sites) .
  • Derivatization : Protects via silylation (e.g., TBSCl) or acetylation (acetic anhydride) to prevent oxidation during synthesis. Free hydroxy groups enhance solubility in polar solvents (e.g., water/ethanol mixtures) .
  • Bioactivity : Hydroxy groups in indole derivatives are critical for interactions with serotonin receptors or antioxidant activity via radical scavenging .

What strategies optimize the compound’s stability during storage and handling?

Level : Basic
Answer :

  • Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Lyophilization enhances long-term stability .
  • Handling : Avoid prolonged exposure to moisture (use desiccants) and acidic/basic conditions to prevent ester hydrolysis or indole ring decomposition .

How can structural modifications enhance this compound’s selectivity as a kinase inhibitor?

Level : Advanced
Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 2 to improve ATP-binding pocket interactions.
  • Linker optimization : Replace the butyl group with polyethylene glycol (PEG) chains to enhance solubility and reduce off-target effects .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key residues (e.g., hinge region lysines) for selective inhibition. Validate with kinase profiling panels (e.g., DiscoverX) .

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